molecular formula C10H11N3O3 B8335816 1-(2-methoxyethyl)-4-nitro-1H-indazole

1-(2-methoxyethyl)-4-nitro-1H-indazole

Cat. No. B8335816
M. Wt: 221.21 g/mol
InChI Key: DPHWIISCANPMBC-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Iron powder (170 mg), ammonium chloride (160 mg), and water (3 ml) were added to an EtOH (10 ml) solution containing the mixture of 1-(2-methoxyethyl)-4-nitro-1H-indazole and 2-(2-methoxyethyl)-4-nitro-2H-indazole obtained in the 1st step, followed by stirring at 80° C. for 2 hours. Ethyl acetate was added to the reaction solution, insoluble matter was removed by filtration, and the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel-alumina column chromatography. 1-(2-methoxyethyl)-1H-indazol-4-amine (49 mg) and 2-(2-methoxyethyl)-2H-indazol-4-amine (40 mg) were thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-methoxyethyl)-4-nitro-2H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
170 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].O.[CH3:4][O:5][CH2:6][CH2:7][N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9]1.[CH3:20][O:21][CH2:22][CH2:23][N:24]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][CH:29]=[C:30]2[N+:33]([O-])=O)=[N:25]1>[Fe].C(OCC)(=O)C.CCO>[CH3:4][O:5][CH2:6][CH2:7][N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1.[CH3:20][O:21][CH2:22][CH2:23][N:24]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][CH:29]=[C:30]2[NH2:33])=[N:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1N=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
2-(2-methoxyethyl)-4-nitro-2H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1N=C2C=CC=C(C2=C1)[N+](=O)[O-]
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
170 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
obtained in the 1st step
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel-alumina column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCN1N=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
Name
Type
product
Smiles
COCCN1N=C2C=CC=C(C2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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